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molecular formula C8H10N4O B591734 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol CAS No. 54535-00-1

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol

Cat. No. B591734
M. Wt: 178.195
InChI Key: SHYHYVCNCNAWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07151105B2

Procedure details

To a 10 L reactor was charged HOAc (4.7 L), 2,4-Pentanedione (543 mL, 5.29 mol), and the glycolate salt of (5-amino-1H-1,2,4-triazol-3-yl)methanol (944 g, 4.96 mol). The mixture was heated to 100° C. until the solution was homogeneous. After reaching 100° C., the solution should be nearly homogeneous. The time at 100° C. should be ˜15–30 min. After this time, if the solution remains cloudy heating should be discontinued. The resulting solution was cooled to ambient temperature, and MTBE (16 L) was added and the mixture stirred for 30 min. The mixture was filtered through a 14″ Buchner, rinsed with MTBE (7 L), and dried in a vacuum oven overnight at 50° C. to provide 518 g (59%) of (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol as a white solid. The filtrate contained significant product, so a second crop was isolated by charging the MTBE filtrates to a 22 L reactor and cooling to 0° C. MTBE (8 L) was added and stirred for 2 hours. The resulting slurry was filtered and dried to yield an additional 173.7 g (20%) of (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol as a grey solid. Both crops were carried forward. 1H NMR (300 MHz, d6-DMSO): 2.57 (s, 3), 2.71 (d, 3, J=0.8), 4.63 (uneven d, 2, J=5.7), 5.49 (t, 1, J=6.2), 7.13 (d, 1, J=0.8).
Name
Quantity
4.7 L
Type
reactant
Reaction Step One
Quantity
543 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
944 g
Type
reactant
Reaction Step Three
Name
Quantity
16 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(O)=O.[CH3:5][C:6](=O)[CH2:7][C:8](=O)[CH3:9].C([O-])(=O)CO.[NH2:17][C:18]1[NH:22][N:21]=[C:20]([CH2:23][OH:24])[N:19]=1>CC(OC)(C)C>[CH3:5][C:6]1[CH:7]=[C:8]([CH3:9])[N:22]2[N:21]=[C:20]([CH2:23][OH:24])[N:19]=[C:18]2[N:17]=1

Inputs

Step One
Name
Quantity
4.7 L
Type
reactant
Smiles
CC(=O)O
Name
Quantity
543 mL
Type
reactant
Smiles
CC(CC(C)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)(=O)[O-]
Step Three
Name
Quantity
944 g
Type
reactant
Smiles
NC1=NC(=NN1)CO
Step Four
Name
Quantity
16 L
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaching 100° C.
WAIT
Type
WAIT
Details
The time at 100° C. should be ˜15–30 min
TEMPERATURE
Type
TEMPERATURE
Details
heating should
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a 14″ Buchner
WASH
Type
WASH
Details
rinsed with MTBE (7 L)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven overnight at 50° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=NC=2N(C(=C1)C)N=C(N2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 518 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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